3-[5-(4-Cyclopropylpiperazin-1-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thiolane 1,1-dioxide
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Overview
Description
3-[5-(4-Cyclopropylpiperazin-1-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thiolane 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a cyclopropylpiperazine moiety, and a thiolane dioxide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. The cyclopropylpiperazine moiety can be introduced through nucleophilic substitution reactions, while the thiolane dioxide group can be formed through oxidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiolane dioxide group can be further oxidized to form sulfones or sulfoxides.
Reduction: : The triazole ring can be reduced to form aminotriazoles.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfones or sulfoxides.
Reduction: : Aminotriazoles.
Substitution: : Substituted piperazines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It may find use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of triazole, cyclopropylpiperazine, and thiolane dioxide groups. Similar compounds might include other triazole derivatives or piperazine-containing molecules, but the specific arrangement and functional groups in this compound set it apart.
List of Similar Compounds
4-Cyclopropylpiperazine derivatives
Triazole-based ligands
Thiolane dioxide compounds
Properties
IUPAC Name |
3-[5-(4-cyclopropylpiperazin-1-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-13(2)11-22-16(14-5-10-25(23,24)12-14)18-19-17(22)21-8-6-20(7-9-21)15-3-4-15/h13-15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLXBWHPRRIZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1N2CCN(CC2)C3CC3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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